molecular formula C20H22N2 B12535469 (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile CAS No. 663948-34-3

(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile

Katalognummer: B12535469
CAS-Nummer: 663948-34-3
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: UJKFTLCAIIOUHN-UCFFOFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile is an organic compound with a complex structure that includes a diphenylmethylidene group, an amino group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile . This method is versatile and can be adapted to produce various α-aminonitriles, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Strecker synthesis, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.

Wirkmechanismus

The mechanism of action of (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other α-aminonitriles and derivatives of diphenylmethylidene. Examples include:

  • (4S)-2-[(Diphenylmethylidene)amino]-4-methylpentanenitrile
  • (4S)-2-[(Diphenylmethylidene)amino]-4-methylbutanenitrile

Uniqueness

What sets (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile apart is its specific structural configuration, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

663948-34-3

Molekularformel

C20H22N2

Molekulargewicht

290.4 g/mol

IUPAC-Name

(4S)-2-(benzhydrylideneamino)-4-methylhexanenitrile

InChI

InChI=1S/C20H22N2/c1-3-16(2)14-19(15-21)22-20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,3,14H2,1-2H3/t16-,19?/m0/s1

InChI-Schlüssel

UJKFTLCAIIOUHN-UCFFOFKASA-N

Isomerische SMILES

CC[C@H](C)CC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Kanonische SMILES

CCC(C)CC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.